N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S2/c1-4-27(15-19-8-6-5-7-9-19)22(29)16-32-25-26-21-10-11-31-23(21)24(30)28(25)20-13-17(2)12-18(3)14-20/h5-14H,4,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQPBHFTEPPOED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
Key Features:
- Molecular Weight : 427.56 g/mol
- Functional Groups : Contains a thieno[3,2-d]pyrimidine moiety, which is known for various biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. A notable study by Walid Fayad et al. (2019) identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The thieno[3,2-d]pyrimidine derivatives exhibited promising cytotoxic effects against various cancer cell lines .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives. A study conducted by researchers on a series of 3,4-dihydrothieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against multiple bacterial and fungal strains. The results indicated that these compounds could serve as potential antimicrobial agents .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : It has been suggested that the compound can trigger programmed cell death in cancer cells.
- Disruption of Cellular Signaling Pathways : Interference with critical signaling pathways such as the Wnt/beta-catenin pathway has been observed in related compounds .
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | High (IC50 values < 10 µM) | |
| Antimicrobial | Moderate (varied by strain) | |
| Enzyme Inhibition | Significant | Hypothetical based on structure |
Case Study: Anticancer Screening
In a notable case study involving the screening of various thieno[3,2-d]pyrimidine derivatives against cancer cell lines (e.g., MCF7 and HeLa), N-benzyl derivatives showed enhanced cytotoxicity compared to other structural analogs. The structure–activity relationship (SAR) analysis indicated that modifications to the benzyl group significantly influenced biological activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of N-benzyl derivatives to target proteins involved in cancer progression. These studies suggest that the compound binds effectively to sites critical for tumor growth and survival.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Several studies have indicated that compounds similar to N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thieno[3,2-d]pyrimidines have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties :
Biochemical Mechanisms
The mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA synthesis and repair in cancer cells.
| Enzyme Target | Effect |
|---|---|
| DNA Polymerase | Inhibition of replication |
| Topoisomerase II | Induction of DNA damage |
Case Studies
-
Study on Anticancer Efficacy :
- A recent study evaluated the effects of this compound on breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study concluded that the compound induces apoptosis through the activation of caspase pathways .
- Antimicrobial Activity Assessment :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The thieno[3,2-d]pyrimidinone scaffold is shared across analogs, but substituents on the core and side chains vary significantly:
Key Observations :
- Core Heterocycles: The benzothieno[2,3-d]pyrimidinone in adds a fused benzene ring, increasing aromaticity and molecular weight compared to the thieno core .
- Position 3 Substituents : The 3,5-dimethylphenyl group in the target compound provides a planar, electron-rich aromatic system, contrasting with the thiophen-ethyl group in , which introduces a flexible, heterocyclic side chain .
Spectroscopic and Physicochemical Comparisons
NMR Profiling ()
Studies on analogs (e.g., Rapa, compounds 1 and 7) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, while other regions remain consistent. For the target compound, the 3,5-dimethylphenyl group likely perturbs shifts in region A due to steric and electronic effects, similar to substituent-driven variations observed in .
Melting Points and Stability
- The compound (chromen-2-yl derivative) has a melting point of 175–178°C , while the target compound’s melting point is unreported but expected to be lower due to reduced aromatic stacking from the dimethylphenyl group .
- The thiophen-ethyl analog () has a molecular weight of 441.6 g/mol , suggesting lower crystallinity and solubility compared to the target compound .
Pharmacological Implications
- Target Selectivity : The 3,5-dimethylphenyl group may enhance binding to hydrophobic pockets in kinase targets (e.g., EGFR or JAK inhibitors), whereas the thiophen-ethyl group () could favor interactions with sulfur-binding enzymes .
- Metabolic Stability: Bulkier substituents (e.g., benzothieno core in ) may reduce metabolic clearance but hinder bioavailability .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, including thieno[3,2-d]pyrimidine core formation, sulfanyl linkage introduction, and N-ethylacetamide functionalization. Key steps include:
- Core assembly : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic conditions .
- Sulfanyl bridge formation : Use of mercaptoacetic acid derivatives in nucleophilic substitution reactions with activated pyrimidinyl halides .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction rates, while ethanol or toluene improves selectivity in later stages .
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure intermediate purity .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Structural characterization :
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry, particularly for the thienopyrimidine core and benzyl/ethyl groups .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves conformational details of the fused thienopyrimidine ring system .
- Purity analysis :
- HPLC with UV detection (λ = 254 nm) quantifies impurities below 0.5% .
Advanced Research Questions
Q. How do variations in substituents (e.g., 3,5-dimethylphenyl vs. 2,5-dimethylphenyl) influence biological activity, and what methods validate these effects?
- Structure-activity relationship (SAR) :
- Electron-donating groups (e.g., 3,5-dimethylphenyl) enhance target binding by increasing lipophilicity and π-π stacking with hydrophobic pockets .
- Biological validation :
- Kinase inhibition assays : Measure IC₅₀ values against tyrosine kinases using fluorescence polarization .
- Molecular docking : Simulate interactions with ATP-binding domains (e.g., EGFR) using AutoDock Vina .
- Data interpretation : Compare dose-response curves across derivatives to identify potency shifts ≥10-fold .
Q. How can contradictory data on the compound’s cytotoxicity in different cell lines be resolved?
- Experimental design :
- Standardized protocols : Use identical cell lines (e.g., HepG2 vs. HEK293) with matched passage numbers and culture conditions .
- Mechanistic studies :
- Flow cytometry : Quantify apoptosis (Annexin V/PI staining) and cell cycle arrest .
- Metabolic profiling : LC-MS/MS identifies off-target effects via differential metabolite signatures .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across replicates .
Q. What strategies enable efficient scale-up of the synthesis without compromising yield?
- Process optimization :
- Continuous-flow chemistry : Reduces reaction time and improves heat management for exothermic steps (e.g., cyclocondensation) .
- Catalyst recycling : Immobilize Pd/C or Ni catalysts for Suzuki-Miyaura couplings to reduce metal leaching .
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Comparative and Mechanistic Questions
Q. How does this compound compare structurally and functionally to related thieno[3,2-d]pyrimidine derivatives?
- Key comparisons :
- N-(4-acetamidophenyl) analogs : Exhibit improved solubility but reduced blood-brain barrier penetration due to polar acetamide groups .
- Chlorophenyl-substituted derivatives : Show enhanced antimicrobial activity (MIC = 2–8 µg/mL) but higher hepatotoxicity .
- Methodology :
- Thermodynamic solubility assays : Use shake-flask methods in PBS (pH 7.4) and simulated gastric fluid .
- Comparative molecular field analysis (CoMFA) : Models steric/electronic contributions to activity .
Q. What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and apoptosis inducer?
- Hypothesis testing :
- Kinase profiling : Screen against a panel of 100+ kinases to identify primary targets (e.g., JAK2, ABL1) .
- Western blotting : Quantify downstream effectors (e.g., p-STAT3, cleaved caspase-3) in treated vs. untreated cells .
- Pathway analysis : Use STRING or KEGG databases to map crosstalk between kinase signaling and apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
